molecular formula C10H15ClN2O B111959 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride CAS No. 152278-03-0

2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride

Cat. No. B111959
M. Wt: 214.69 g/mol
InChI Key: HFOJBHJZWUEQNE-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride, also known as 2-Amino-1-(4-dimethylaminophenyl)ethanone HCl, is an organic compound with a molecular formula of C10H15ClN2O. It is an important intermediate in the synthesis of various drugs and chemical materials. This compound has a wide range of applications in the field of pharmaceuticals, biochemistry, and chemical engineering.

Scientific Research Applications

Synthesis of Novel Materials and Analytical Techniques

The synthesis and characterization of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone derivatives have been extensively studied for their potential in creating new materials and analytical methods. For instance, the test purchase, identification, and synthesis of bk-2C-B, a cathinone analogue of phenethylamine, utilized analytical techniques including NMR, GC-MS, and X-ray crystallography, showcasing the compound's relevance in forensic analysis and substance identification (Power et al., 2015). Furthermore, the synthesis of donor-π-acceptor chalcones highlighted its use in studying optical properties and physicochemical behavior, indicating potential applications in photonic and electronic devices (Khan et al., 2016).

Antimicrobial and Antioxidant Applications

Several studies have demonstrated the antimicrobial and antioxidant potential of derivatives of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone. For example, (Z)-N-(1-(2-(2-amino-3-(dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone analogs were synthesized and showed significant antimicrobial and hydrogen peroxide scavenging activities (Malhotra et al., 2013). This points to their potential use in developing new antimicrobial agents and antioxidants.

Anticancer Research

The compound and its derivatives have been explored for their anticancer properties. For instance, novel anilino-3H-pyrrolo[3,2-f]quinoline derivatives showed high antiproliferative activity by intercalating with DNA, inhibiting DNA topoisomerase II, and potentially inducing apoptosis, underscoring their promise as anti-cancer agents (Via et al., 2008).

Analytical and Synthetic Chemistry

In analytical and synthetic chemistry, the compound serves as a precursor or intermediate in the synthesis of various complex molecules. The I(2)-CF(3)SO(3)H promoted sp(3) C-H bond diarylation protocol for synthesizing bis(4-(dimethylamino)phenyl)-1-aryl ethanones integrates multiple reactions in a single reactor, showcasing its utility in organic synthesis and the development of novel synthetic routes (Zhu et al., 2012).

properties

IUPAC Name

2-amino-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12(2)9-5-3-8(4-6-9)10(13)7-11;/h3-6H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOJBHJZWUEQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500070
Record name 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride

CAS RN

152278-03-0
Record name 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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